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Introduction

SH2-containing inositol 5'-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical
negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By
converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-
bisphosphate (PI(3,4)P2), SHIP2 modulates a wide array of cellular processes, including cell
growth, proliferation, migration, and apoptosis. Dysregulation of SHIP2 has been implicated in
various diseases, including cancer, diabetes, and obesity, making it an attractive therapeutic
target. This document provides detailed application notes and protocols for the CRISPR/Cas9-
mediated editing of the SHIP2 gene, offering a powerful tool for studying its function and for the
development of novel therapeutic strategies.

Signaling Pathway

SHIP2 plays a pivotal role in the PI3K/Akt signaling cascade. Upon activation by growth factors
or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to
generate the second messenger PIP3. PIP3 recruits and activates downstream effectors, most
notably the serine/threonine kinase Akt, which in turn regulates a multitude of cellular functions.
SHIP2 counteracts this process by dephosphorylating PIP3 at the 5' position, thereby
attenuating the signaling cascade.
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Caption: The SHIP2 signaling pathway.
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Protocol 1: sgRNA Design and Vector Construction for
SHIP2 Knockout

This protocol describes the design of single guide RNAs (sgRNASs) targeting the human
INPPL1 (SHIP2) gene and their cloning into a lentiviral CRISPR/Cas9 vector.

1.1. sgRNA Design:
« |dentify the target gene: Human INPPL1 (Gene ID: 3636).

e Use a publicly available sgRNA design tool (e.g., GenScript's gRNA design tool,
CHOPCHOP) to identify potent and specific sgRNA sequences targeting the initial exons of
INPPL1 to ensure a functional knockout.

o Select at least two to three sgRNAs with high on-target scores and low predicted off-target
effects.

Validated sgRNA Sequences for Human INPPL1 (SHIP2):

sgRNA ID Target Sequence (5'-3') Exon

GCTGGAGGAGAACGAGGC
SHIP2-sg1

GG

GCGGCTGCCGCTGGAGGA
SHIP2-sg2

GA

CACCGGCTGGAGGAGAACG
SHIP2-sg3

AGGCGG

1.2. Vector Construction:

o Select a suitable lentiviral CRISPR/Cas9 vector (e.g., lentiCRISPRv2, Addgene plasmid
#52961). This vector expresses both Cas9 and the sgRNA.

e Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for
cloning into the BsmBI restriction site of the lentiCRISPRv2 vector.
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e Anneal the complementary oligonucleotides to form double-stranded DNA fragments.
e Digest the lentiCRISPRV2 vector with the BsmBI restriction enzyme.
» Ligate the annealed sgRNA oligonucleotides into the digested vector using T4 DNA ligase.

o Transform the ligation product into competent E. coli and select for ampicillin-resistant
colonies.

 Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
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Caption: Workflow for sgRNA design and vector construction.
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Protocol 2: Lentivirus Production and Transduction of
Target Cells

This protocol details the production of lentiviral particles and their use to transduce target cells
for stable SHIP2 knockout.[1]

2.1. Lentivirus Production:

Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

Co-transfect the HEK293T cells with the lentiCRISPRv2-SHIP2-sgRNA plasmid and
packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 pm filter.

(Optional) Concentrate the viral particles by ultracentrifugation or a commercially available
concentration reagent.

2.2. Lentiviral Transduction:

Seed the target cells (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate.

On the following day, infect the cells with the lentiviral particles at a desired multiplicity of
infection (MOI) in the presence of polybrene (8 pg/mL).

Incubate the cells for 24-48 hours.
Replace the virus-containing medium with fresh complete medium.

Begin selection with puromycin (1-10 ug/mL; concentration to be determined by a kill curve
for the specific cell line) 48 hours post-transduction.

Expand the puromycin-resistant cells to establish a stable SHIP2 knockout cell line.

Protocol 3: Validation of SHIP2 Knockout
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This protocol describes the methods to confirm the successful knockout of the SHIP2 gene at

the protein level.

3.1. Western Blotting:

Lyse the stable SHIP2 knockout and control cells in RIPA buffer supplemented with protease
inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Separate 20-30 ug of protein from each sample by SDS-PAGE on an 8-10% polyacrylamide
gel.

Transfer the separated proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against SHIP2 (e.g., from Cell Signaling
Technology) overnight at 4°C.

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody
for 1 hour at room temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image
the blot.

Use an antibody against a housekeeping protein (e.g., B-actin or GAPDH) as a loading
control.

Quantitative Analysis of SHIP2 Protein Expression:

SHIP2 Protein

Cell Line Treatment Level (Normalized Reference
to Control)

MDA-MB-231 shRNA knockdown ~25% [2]

HUVECs shRNA knockdown ~25%
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Phenotypic Assays
Protocol 4: Cell Migration and Invasion Assays

These assays are used to assess the impact of SHIP2 knockout on the migratory and invasive
potential of cancer cells.[2][3]

4.1. Transwell Migration Assay:

e Seed serum-starved SHIP2 knockout and control cells in the upper chamber of a Transwell
insert (8 um pore size).

e Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
 Incubate for 16-24 hours.

» Remove non-migrated cells from the upper surface of the membrane.

» Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
e Count the number of migrated cells in several random fields under a microscope.

4.2. Matrigel Invasion Assay:

o Coat the Transwell inserts with a layer of Matrigel.

o Follow the same procedure as the migration assay (Protocol 4.1). The Matrigel serves as an
extracellular matrix barrier that cells must degrade to invade.

Quantitative Data on Phenotypic Changes:

Effect of SHIP2

Cell Line Assay Knockdownl/inhibiti Reference
on

MDA-MB-231 Migration Decreased [2]

MDA-MB-231 Invasion Decreased [2]

MDA-MB-231 Apoptosis Increased [4]
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Protocol 5: In Vivo Tumorigenesis Assay

This assay evaluates the effect of SHIP2 knockout on tumor growth and metastasis in an
animal model.[5]

Inject SHIP2 knockout and control cancer cells (e.g., 1 x 1076 cells) into the mammary fat
pads of immunodeficient mice (e.g., NOD/SCID).

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

At the end of the experiment, excise the tumors and measure their weight.

Examine distant organs, such as the lungs, for metastatic lesions.

Quantitative Data on In Vivo Tumor Growth:

. . Effect of SHIP2
Cell Line Animal Model Reference
Knockdown

) Reduced tumor
MDA-MB-231 Nude Mice ) [5]
growth and metastasis

Signaling Pathway Analysis
Protocol 6: Quantification of PI(3,4,5)P3 and PI(3,4)P2
Levels

This protocol describes the use of ELISA-based kits to measure the intracellular levels of PIP3
and PI(3,4)P2.[6][7]

Culture SHIP2 knockout and control cells to the desired confluency.

Stimulate the cells with a growth factor (e.g., EGF or insulin) for a defined period.

Lyse the cells and extract the lipids according to the manufacturer's protocol of the ELISA kit
(e.g., Echelon Biosciences).

Perform the competitive ELISA to quantify the levels of PIP3 and PI(3,4)P2.
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o Normalize the lipid levels to the total protein concentration of the cell lysate.
Off-Target Analysis

It is crucial to assess the potential off-target effects of the CRISPR/Cas9 system.
7.1. In Silico Prediction:

e Use online tools to predict potential off-target sites for the selected sgRNAs.
7.2. Experimental Validation:

» Targeted Sequencing: Amplify and sequence the top predicted off-target sites to check for
indels.

o Unbiased Methods: For a more comprehensive analysis, consider using methods like
GUIDE-seq, Digenome-seq, or whole-genome sequencing to identify off-target mutations
genome-wide.[8][9]

Functional Analysis

7. Off-Target
Analysis

Gene Editing 6. In Vivo
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Caption: Overall experimental workflow for SHIP2 gene editing.
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Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for
researchers to effectively utilize CRISPR/Cas9 technology to edit the SHIP2 gene. These tools
will facilitate a deeper understanding of SHIP2's role in health and disease and aid in the
development of novel therapeutic interventions targeting this important signaling molecule.
Careful experimental design, including thorough validation and off-target analysis, is essential
for generating reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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